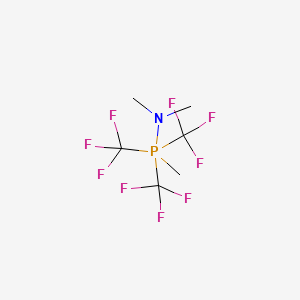
Diethyl bromo(2-bromohexyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl bromo(2-bromohexyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate. The process involves the reaction of diethyl propanedioate with 2-bromohexyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an ethanol solvent. The general reaction scheme is as follows:
Diethyl propanedioate+2-bromohexyl bromideNaOEt, EtOHDiethyl bromo(2-bromohexyl)propanedioate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl bromo(2-bromohexyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form diethyl hexylpropanedioate by using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide, potassium thiolate, or primary amines in ethanol or methanol.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted diethyl propanedioates.
Reduction: Diethyl hexylpropanedioate.
Hydrolysis: Hexylmalonic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Diethyl bromo(2-bromohexyl)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Wirkmechanismus
The mechanism of action of diethyl bromo(2-bromohexyl)propanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids. The compound’s reactivity is influenced by the presence of electron-withdrawing bromine atoms and electron-donating ethyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A precursor to diethyl bromo(2-bromohexyl)propanedioate, used in similar synthetic applications.
Diethyl bromomalonate: Another brominated derivative of diethyl malonate, used in organic synthesis.
Diethyl 2-bromo-2-methylmalonate: A structurally related compound with similar reactivity.
Uniqueness
This compound is unique due to the presence of two bromine atoms and a hexyl group, which impart distinct reactivity and properties compared to other similar compounds. Its specific structure allows for targeted applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
63045-69-2 |
|---|---|
Molekularformel |
C13H22Br2O4 |
Molekulargewicht |
402.12 g/mol |
IUPAC-Name |
diethyl 2-bromo-2-(2-bromohexyl)propanedioate |
InChI |
InChI=1S/C13H22Br2O4/c1-4-7-8-10(14)9-13(15,11(16)18-5-2)12(17)19-6-3/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
YEZOJQOOOREJNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC(C(=O)OCC)(C(=O)OCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


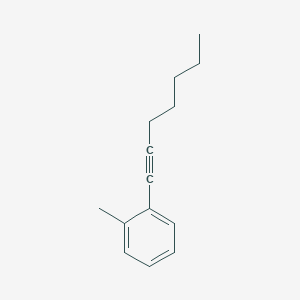
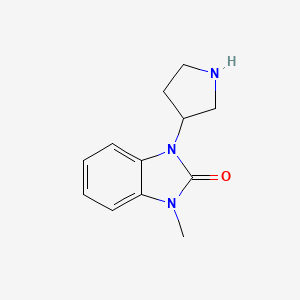

![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)
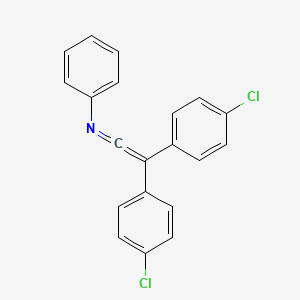

![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
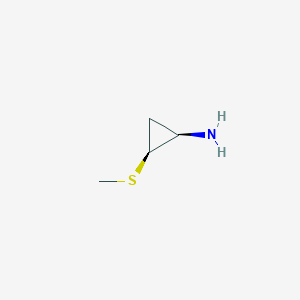
![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
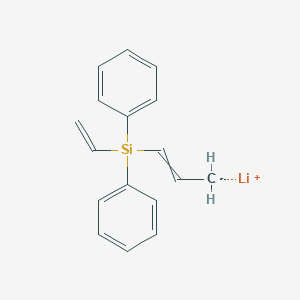

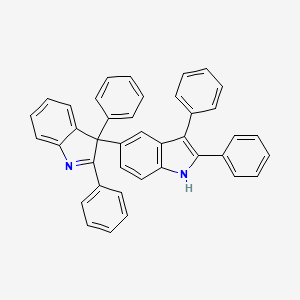
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
